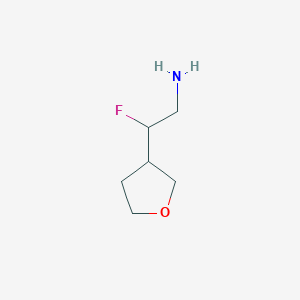

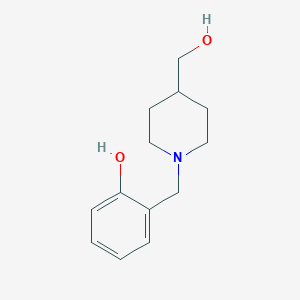

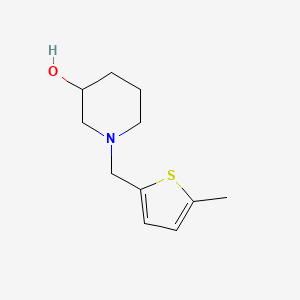

![molecular formula C8H14ClNO2 B1474126 2-氯-1-[3-(羟甲基)吡咯烷-1-基]丙-1-酮 CAS No. 1566034-72-7](/img/structure/B1474126.png)

2-氯-1-[3-(羟甲基)吡咯烷-1-基]丙-1-酮

描述

2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, also known as 2-Chloro-1-methyl-3-pyrrolidinol, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it can exist in two different stereoisomers, and it has a molecular weight of 199.6 g/mol. This compound has been used as a reagent in organic synthesis, as a substrate in enzymatic assays, and as a ligand in molecular recognition studies.

科学研究应用

Medicinal Chemistry

Application Summary

In medicinal chemistry, this compound is used to synthesize biologically active molecules, particularly for the treatment of human diseases. The pyrrolidine ring is a common feature in many drug molecules due to its non-planarity and ability to efficiently explore pharmacophore space .

Methods of Application

Synthetic strategies include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. Stereogenicity of carbons in the pyrrolidine ring is crucial, as different stereoisomers can lead to different biological profiles .

Results

The synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring has been reported, with significant attention to the structure-activity relationship (SAR) of these compounds .

Antidepressant Drug Synthesis

Application Summary

The compound serves as a precursor in the synthesis of antidepressant molecules. Metal-catalyzed reactions are employed to create key structural motifs present in antidepressants .

Methods of Application

Transition metals like iron, nickel, and ruthenium are used as catalysts in the synthesis process. The compound’s versatility allows for the creation of complex structures required for antidepressant activity .

Results

The catalytic synthesis of antidepressants has led to the development of novel drugs with rapid onset, low side effects, and enhanced cognitive function .

Carbonic Anhydrase Inhibition

Application Summary

Derivatives of pyrrolidine, such as 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, are evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in various diseases .

Results

The synthesized compounds showed varying degrees of inhibition, with some showing promising results as potential therapeutic agents .

Antimicrobial Agents

Application Summary

This compound is used in the synthesis of antimicrobial agents. Its pyrrolidine core is modified to enhance interaction with bacterial enzymes and disrupt their function .

Methods of Application

Chemists synthesize derivatives with varying substituents on the pyrrolidine ring to optimize antimicrobial activity. These derivatives are then tested against a panel of bacteria to determine efficacy .

Results

Some derivatives have shown good antimicrobial potential, indicating the promise of this scaffold in developing new antibiotics .

Synthetic Cathinones

Application Summary

Derivatives of this compound are explored as synthetic cathinones, which are psychoactive substances similar to the natural alkaloid found in the khat plant .

Methods of Application

Synthetic pathways are developed to create cathinone derivatives with the pyrrolidine structure, aiming to study their psychoactive properties .

Results

New synthetic cathinones have been identified, and their structures and intoxication symptoms have been documented. However, their use poses significant health risks .

Glucocorticoid Response Modulation

Application Summary

The compound is investigated for its role in modulating the glucocorticoid response, which is important in managing stress-related disorders .

Methods of Application

Research involves synthesizing derivatives that can influence glucocorticoid receptors, thereby affecting the body’s response to stress .

Results

Studies suggest that certain derivatives can modulate the glucocorticoid response, potentially leading to new treatments for stress-related conditions .

属性

IUPAC Name |

2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSWNTIWCXWOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)

![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)